L-threonic acid

Description

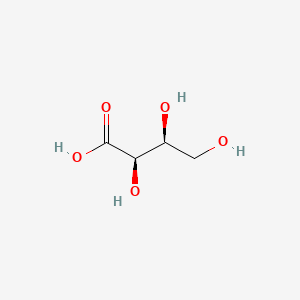

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223339 | |

| Record name | Threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

53 mg/mL | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7306-96-9 | |

| Record name | L-Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75B0PMW2JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Biological Matrices

Presence in Plants and Algae

L-threonic acid is a known plant and algal metabolite. ebi.ac.uk Research has confirmed its presence in several botanical and algal species where it plays a role in metabolic pathways.

Detailed studies have identified this compound as a natural constituent in the leaves of specific plants. For instance, it is found in Pelargonium crispum, commonly known as the lemon geranium, and in Rumex x acutus, a species of sorrel. nih.govoup.comnih.govresearchgate.net In the case of algae, this compound has been identified as a metabolite in the green alga Chlamydomonas reinhardtii. ebi.ac.uk

| Kingdom | Species | Common Name | Reference |

|---|---|---|---|

| Plantae | Pelargonium crispum | Lemon Geranium | nih.govoup.comnih.govresearchgate.net |

| Plantae | Rumex x acutus | Sorrel | nih.govoup.comnih.govresearchgate.net |

| Protista | Chlamydomonas reinhardtii | Green Alga | ebi.ac.uk |

In both Pelargonium crispum and Rumex x acutus, this compound is formed from the catabolism of L-ascorbic acid. nih.govnih.govoup.com When L-ascorbic acid is broken down, it can be cleaved to yield a four-carbon fragment, which is this compound. oup.comresearchgate.net The metabolic fate of this compound can then differ between species. For example, in detached leaves of P. crispum, this compound is oxidized to form L-tartaric acid. nih.govoup.comnih.gov In contrast, in R. acutus, this compound is further metabolized into carbon dioxide, sucrose, and other products of carbohydrate metabolism. nih.govoup.comnih.gov

In the alga Chlamydomonas reinhardtii, this compound is also recognized as a metabolite, indicating its involvement in the organism's metabolic network. ebi.ac.uk

Occurrence in Microorganisms and Invertebrates

This compound has also been identified within the metabolic systems of various microorganisms and invertebrates.

This compound has been identified as a metabolite in certain fungi. In Myrothecium verrucaria, an enzymatic pathway has been described for the conversion of ascorbic acid into oxalic acid and threonic acid. Chromatographic analysis of reaction mixtures from Myrothecium verrucaria extracts has confirmed the presence of this compound. The fungus Aspergillus fumigatus also exhibits metabolic activity related to this compound, with its dihydroxyacid dehydratase enzyme capable of using L-threonate as a substrate.

The presence of this compound has been confirmed in the metabolome of the freshwater crustacean Daphnia magna. ebi.ac.uk This detection indicates that the compound is a component of the normal metabolic processes within this invertebrate species. ebi.ac.uk

| Kingdom | Species | Finding | Reference |

|---|---|---|---|

| Fungi | Myrothecium verrucaria | Enzymatic conversion of ascorbic acid to threonic acid. | |

| Fungi | Aspergillus fumigatus | Dihydroxyacid dehydratase utilizes L-threonate. | |

| Animalia | Daphnia magna | Identified as a metabolite. | ebi.ac.uk |

Endogenous Formation in Mammalian Systems (Metabolic Byproduct Research)

In mammals, including humans, this compound is an endogenous metabolite formed from the breakdown of L-ascorbic acid (vitamin C). wikipedia.orgiarc.fr When L-ascorbic acid is oxidized, it forms dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketo-L-gulonate. In the presence of hydrogen peroxide, the degradation of 2,3-diketo-L-gulonate can result in the formation of this compound and oxalic acid. mdpi.com It is considered a normal component of blood and aqueous humour in humans. hmdb.caresearchgate.net

Compound Index

| Compound Name |

|---|

| 2,3-diketo-L-gulonate |

| Carbon dioxide |

| Dehydroascorbic acid |

| Hydrogen peroxide |

| L-ascorbic acid |

| L-tartaric acid |

| This compound |

| Oxalic acid |

| Sucrose |

Biosynthesis and Precursor Metabolic Pathways

L-Ascorbic Acid Catabolism as a Primary Biosynthetic Origin

The breakdown of L-ascorbic acid is a well-established route for the formation of L-threonic acid in plants. researchgate.netoup.comnih.govebi.ac.uk This process is a key part of ascorbate (B8700270) metabolism, which also yields other significant organic acids like oxalic acid and L-tartaric acid. nih.govfrontiersin.org The catabolic pathways involve the cleavage of the six-carbon ascorbate molecule, leading to the formation of smaller carbon fragments that are then converted into these various acids. nih.gov

Oxidative Cleavage Mechanisms of Ascorbate

The initial and critical step in the formation of this compound from L-ascorbic acid is the oxidative cleavage of the ascorbate molecule. This process can occur via two primary pathways, distinguished by the specific carbon-carbon bond that is broken.

A major pathway for this compound biosynthesis involves the cleavage of the bond between the second and third carbon atoms of the L-ascorbic acid molecule. nih.govmdpi.comosti.govoup.com This cleavage results in the formation of a four-carbon fragment, which is subsequently converted to this compound, and a two-carbon fragment that becomes oxalic acid. mdpi.comosti.govoup.com This pathway has been identified as a significant route for oxalate (B1200264) production in many plant species. mdpi.com The process is initiated by the oxidation of L-ascorbic acid. osti.gov

Intermediate Compounds in Ascorbate Degradation

The conversion of L-ascorbic acid to this compound is not a single-step reaction but involves several intermediate compounds. The initial oxidation of L-ascorbic acid yields dehydroascorbic acid (DHA). researchgate.netresearchgate.net DHA is a key branching point in ascorbate catabolism. oup.com

Further oxidation of DHA can lead to the formation of a proposed reactive intermediate, cyclic-2,3-O-oxalyl-L-threonolactone (cOxTL). researchgate.net This unstable compound is then thought to be hydrolyzed to more stable intermediates. researchgate.net One such identified intermediate is 4-O-oxalyl-L-threonate. nih.govnih.gov The enzymatic hydrolysis of 4-O-oxalyl-L-threonate by an esterase enzyme ultimately yields this compound and oxalate. nih.gov In some proposed mechanisms, the reaction of ascorbate with peroxyl radicals can lead to an unstable cyclic oxalyl-L-threonate intermediate (cOxa-Thr), which then hydrolyzes into open-chain oxalyl-L-threonic acid regioisomers. researchgate.netmdpi.com Under certain oxidative conditions, DHA can also be hydrolyzed to 2,3-diketogulonic acid, which can then be further broken down. frontiersin.orgnih.govmdpi.com

| Intermediate Compound | Role in the Pathway | Source Citation |

|---|---|---|

| Dehydroascorbic acid (DHA) | Initial oxidation product of L-ascorbic acid and a key metabolic branch point. | oup.comresearchgate.netresearchgate.net |

| Cyclic-2,3-O-oxalyl-L-threonolactone (cOxTL) | Proposed highly reactive intermediate formed from the oxidation of DHA. | researchgate.net |

| 4-O-oxalyl-L-threonate | An intermediate formed from the oxidation of ascorbate via DHA, which is then hydrolyzed to this compound. | nih.govnih.gov |

| Cyclic oxalyl-L-threonate (cOxa-Thr) | Unstable intermediate formed from the reaction of ascorbate with peroxyl radicals. | researchgate.netmdpi.com |

| 2,3-diketogulonic acid | Formed from the hydrolysis of DHA under certain conditions. | frontiersin.orgnih.govmdpi.com |

Enzymatic Systems Involved in Ascorbate-Derived Threonate Formation

While some steps in the degradation of ascorbic acid can occur non-enzymatically, specific enzymes play crucial roles in the formation of this compound. The oxidation of L-ascorbic acid to dehydroascorbic acid can be catalyzed by ascorbate oxidase. researchgate.net A key enzymatic step is the hydrolysis of the intermediate 4-O-oxalyl-L-threonate. Evidence suggests the involvement of a soluble esterase enzyme that cleaves this compound to release this compound and oxalate. nih.gov The complete enzymatic cascade from ascorbate to threonate is still an active area of research, with some steps potentially involving non-enzymatic reactions, particularly under conditions of oxidative stress. researchgate.net

Species-Specific Variations in Biosynthetic Routes

The pathways of L-ascorbic acid catabolism, and consequently the production of this compound, exhibit variations among different plant species. nih.gov For instance, in plants of the Geraniaceae family, the C2/C3 cleavage of ascorbate leads to the formation of this compound, which can be further oxidized to L-tartaric acid. nih.govoup.com In contrast, in grape berries, L-tartaric acid is primarily formed through the C4/C5 cleavage pathway. nih.gov In tomato, the main degradation products of ascorbate are oxalic acid, threonic acid, and oxalyl threonic acid, indicating that ascorbate degradation occurs mainly through the oxidation of dehydroascorbic acid. frontiersin.org Studies on Rumex x acutus and Pelargonium crispum have shown that while both species form L-threonate from L-ascorbic acid, its subsequent metabolism differs; P. crispum oxidizes it to L-tartrate, whereas R. acutus metabolizes it further into other compounds. researchgate.netoup.comnih.gov These species-specific differences underscore the diverse metabolic fates of L-ascorbic acid and its derivatives in the plant kingdom. nih.gov

| Species/Group | Primary Ascorbate Catabolism Pathway for Threonic Acid/Related Acids | Key Findings | Source Citation |

|---|---|---|---|

| Geraniaceae (e.g., Geranium) | C2/C3 cleavage | This compound is formed and can be further oxidized to L-tartaric acid. | nih.govoup.com |

| Grape Berries (Vitis vinifera) | C4/C5 cleavage for tartaric acid | L-tartaric acid is the primary product, not this compound from this pathway. | nih.gov |

| Tomato (Solanum lycopersicum) | DHA oxidation | Main degradation products are oxalic acid, threonic acid, and oxalyl threonic acid. | frontiersin.org |

| Rumex x acutus (Sorrel) | C2/C3 cleavage | Forms L-threonate, which is then metabolized into CO2, sucrose, and other carbohydrates. | researchgate.netoup.comnih.gov |

| Pelargonium crispum (Lemon Geranium) | C2/C3 cleavage | Forms L-threonate, which is subsequently oxidized to L-tartrate. | researchgate.netoup.comnih.gov |

Microbial Biosynthesis Pathways and Precursors

While this compound is recognized as a microbial metabolite, a complete de novo biosynthetic pathway originating from simple precursors has not been fully elucidated in microorganisms. hmdb.cafoodb.ca Current research primarily points to the modification or degradation of more complex substrates by bacteria and yeast.

Studies on microbial ecosystems, such as the rumen of cattle, have shown that the presence and activity of certain microbes can influence the concentration of this compound. For instance, supplementation with active dry yeast was found to increase the concentration of threonic acid in the rumen fluid of finishing bulls. nih.gov In contrast, a separate study observed that live yeast supplementation in beef steers led to a decrease in threonic acid levels, suggesting that the metabolic effects of yeast can be complex and dependent on specific conditions or yeast strains. researchgate.net

Specific bacterial genera have been associated with this compound metabolism. A significant positive correlation has been observed between the bacterium Anaeroplasma and threonic acid in the rumen, implying that this genus may be key in metabolizing the compound. nih.govfrontiersin.org

Microorganisms possess enzymes that act on this compound, primarily in a catabolic capacity. The enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129) is a component of the ascorbate and aldarate metabolism pathway and utilizes this compound as a substrate. hmdb.cafoodb.canih.gov Additionally, a bacterial enzyme, L-threonate 2-dehydrogenase (EC 1.1.1.411), has been identified and is known to be involved in the catabolism of L-threonate. qmul.ac.uk

Table 1: Microbial Associations with this compound

| Microorganism/Group | Finding/Observation | Reference |

| General Microbes | Confirmed as a microbial metabolite. | hmdb.cafoodb.ca |

| Active Dry Yeast | Supplementation increased threonic acid concentration in the rumen of bulls. | nih.gov |

| Live Yeast | Supplementation decreased threonic acid concentration in beef steers. | researchgate.net |

| Anaeroplasma | Genus shows a significant positive correlation with threonic acid concentration in the rumen. | nih.govfrontiersin.org |

| Bacteria | Possess the enzyme L-threonate 2-dehydrogenase for L-threonate catabolism. | qmul.ac.uk |

Formation from other Carbohydrate Degradation Products

The most extensively documented pathway for the formation of this compound is through the degradation of L-ascorbic acid (Vitamin C). nih.gov This process is a key part of ascorbate catabolism in both plants and animals.

The pathway involves an oxidative cleavage of the six-carbon L-ascorbic acid molecule. nih.gov The cleavage occurs at the C2-C3 endiolic bond, splitting the molecule into a two-carbon fragment (which typically becomes oxalic acid) and a four-carbon fragment, this compound. nih.govfrontiersin.orgosti.gov Therefore, this compound is derived from carbons 3, 4, 5, and 6 of the original L-ascorbic acid molecule.

Several key intermediates are involved in this degradation process. L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA). nih.govfrontiersin.org The degradation of DHA is a critical branch-point. In plants, the oxidation of DHA can lead to the formation of an intermediate, 4-O-oxalyl-L-threonate. nih.govfrontiersin.org The subsequent hydrolysis of this intermediate yields free this compound and oxalic acid. This process has been observed in species such as tomato, where ascorbate degradation results in the accumulation of oxalic acid, threonic acid, and oxalyl-L-threonate. google.com

This natural degradation pathway is mirrored in chemical synthesis methods, where L-ascorbic acid is treated with an oxidizing agent, such as hydrogen peroxide, to induce oxidative ring opening and produce L-threonate. osti.gov

Table 2: Formation of this compound from L-Ascorbic Acid Degradation

| Precursor | Key Intermediates | Products | Description | Reference |

| L-Ascorbic Acid | Dehydroascorbic acid (DHA) | This compound, Oxalic Acid | Oxidative cleavage of L-ascorbic acid between carbons 2 and 3. | nih.govfrontiersin.org |

| L-Ascorbic Acid | Dehydroascorbic acid (DHA), 4-O-oxalyl-L-threonate | This compound, Oxalic Acid | Oxidation of DHA forms 4-O-oxalyl-L-threonate, which is then hydrolyzed. | nih.govfrontiersin.org |

Metabolic Fates and Downstream Transformations

Integration into Central Carbon Metabolism

L-threonic acid can be catabolized and funneled into the central carbon metabolic network, a series of core biochemical reactions for energy production and biosynthesis. creative-proteomics.commetwarebio.com This integration allows the carbon skeleton of L-threonate to be utilized for cellular energy or as building blocks for other molecules.

In certain bacteria, L-threonate can be utilized as a sole carbon source by being converted into dihydroxyacetone phosphate (B84403) (DHAP), an important intermediate in the glycolysis pathway. biorxiv.org This conversion is accomplished through a multi-step enzymatic pathway. biorxiv.orgbiorxiv.org Genomic and enzymatic studies have identified novel kinase families, such as DUF1537, that are crucial for these pathways. nih.govosti.gov These kinases phosphorylate the acid sugar, preparing it for subsequent enzymatic action. nih.govosti.gov

The pathway involves the conversion of L-threonate to L-threonate phosphate, which is then oxidatively decarboxylated to a three-carbon intermediate that can enter glycolysis. nih.gov In Arabidopsis, a single protein designated as L-threonate metabolizing domains (LTD) contains domains homologous to the three enzymes that constitute this pathway in bacteria, highlighting a conserved metabolic route. biorxiv.orgbiorxiv.org

Table 1: Key Steps in the Microbial Catabolism of L-Threonate to DHAP

| Step | Reaction | Key Enzyme Family/Protein | Reference |

|---|---|---|---|

| 1 | Phosphorylation of L-threonate | DUF1537 Kinase | nih.govosti.gov |

| 2 | Conversion to DHAP and CO₂ | Class II Aldolase (B8822740) / PdxA Oxidative Decarboxylase | nih.govosti.gov |

In some plant species, such as those from the Rumex genus, this compound undergoes oxidative decarboxylation. researchgate.netnih.gov This process involves the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org Radiolabeling studies using L-[U-¹⁴C]threonate in detached leaves of Rumex acutus have demonstrated the release of ¹⁴CO₂. researchgate.netnih.gov This decarboxylation accounts for up to 25% of the metabolized L-threonate. researchgate.netnih.gov

The primary product of this reaction, aside from CO₂, is glycerate. researchgate.netnih.govresearchgate.net The formation of glycerate suggests a pathway where the four-carbon L-threonate is shortened to a three-carbon compound, which can then be further metabolized within the cell. researchgate.netresearchgate.net

Biosynthesis of Related Organic Acids

This compound is a direct precursor in the biosynthesis of other significant organic acids in various organisms. This role is particularly prominent in the context of L-ascorbic acid catabolism.

In certain plants, most notably the lemon geranium (Pelargonium crispum), this compound is the direct precursor for the biosynthesis of L-tartaric acid. researchgate.netnih.govresearchgate.netnih.gov this compound itself is formed as a four-carbon fragment (from carbons 3 to 6) following the cleavage of the L-ascorbic acid molecule between its second and third carbon atoms. nih.govoup.com

Studies have shown that when detached leaves of P. crispum are supplied with labeled L-threonate, it is efficiently oxidized to form L-tartrate. researchgate.netnih.govresearchgate.net This specific metabolic capability is not universal among plants, making it a distinctive feature of genera like Pelargonium. nih.govoup.com

Table 2: L-Tartaric Acid Biosynthesis from this compound

| Precursor | Product | Key Plant Species | Pathway Step | Reference |

|---|---|---|---|---|

| L-Ascorbic Acid | This compound + Oxalic Acid | Pelargonium crispum | C2/C3 Cleavage | nih.govoup.com |

The biosynthesis of this compound is intrinsically linked with the formation of oxalic acid in a wide range of plants and fungi. nih.govoup.comosti.govfrontiersin.org This connection stems from the oxidative cleavage of the C2-C3 bond of L-ascorbic acid. oup.comfrontiersin.orgmdpi.com This cleavage event yields two fragments: a two-carbon fragment (C1-C2) that becomes oxalic acid and the four-carbon fragment (C3-C6) that forms this compound. nih.govoup.com

Therefore, in many oxalate-accumulating organisms, the production of this compound is a concurrent event with oxalic acid synthesis. osti.govscience.gov While some organisms, like P. crispum, further metabolize L-threonate to L-tartrate, others may accumulate threonate or channel it into other metabolic pathways. researchgate.netresearchgate.net In fungi, the degradation of an analogue, D-erythroascorbic acid, similarly yields oxalic acid and D-glyceric acid, highlighting a comparable metabolic strategy. osti.govscience.gov

Enzymatic Transformations and Associated Dehydrogenases

The metabolic conversions of this compound are catalyzed by specific enzymes, with dehydrogenases playing a central role. The primary enzyme associated with L-threonate metabolism is L-threonate 3-dehydrogenase (EC 1.1.1.129). hmdb.cawikipedia.org

This enzyme belongs to the oxidoreductase family and catalyzes the NAD⁺-dependent oxidation of L-threonate to 3-dehydro-L-threonate. wikipedia.org The reaction is a key step in the ascorbate (B8700270) and aldarate metabolic pathways. hmdb.cawikipedia.org

Reaction Catalyzed by L-threonate 3-dehydrogenase: L-threonate + NAD⁺ ⇌ 3-dehydro-L-threonate + NADH + H⁺ wikipedia.org

Research into homologs of this compound dehydrogenase has revealed a wide functional diversity. msu.runih.gov Studies have identified enzymes with activities towards various other aldonic acids, including D-xylonic acid, L-idonic acid, and D-gluconic acid, indicating a broad family of related sugar acid dehydrogenases. msu.runih.gov These enzymes are involved in different catabolic pathways, such as the degradation of L-idonic acid through oxidation and decarboxylation in Agrobacterium radiobacter. msu.ru

L-Threonate Dehydrogenase (ThrDH) Activity and Homolog Characterization

L-threonate dehydrogenase (ThrDH), systematically known as L-threonate:NAD+ 3-oxidoreductase, is a key enzyme in the metabolism of this compound. wikipedia.org It catalyzes the NAD+-dependent oxidation of L-threonate to 3-dehydro-L-threonate. wikipedia.org This enzymatic reaction is a crucial step in ascorbate and aldarate metabolism. wikipedia.org

Detailed characterization of L-threonate dehydrogenase from a mutant of Escherichia coli K-12 revealed significant properties of the enzyme. nih.gov It is a tetrameric protein with an apparent molecular weight of 140,000 ± 4,000 daltons, composed of four identical or nearly identical subunits, each with a molecular weight of approximately 35,000. nih.gov The enzyme is specific for NAD+ or its analogs and is activated by manganese ions (Mn2+). nih.gov Under specific buffer conditions (50 mM Tris-HCl, pH 8.4) and at 37°C, the Michaelis constants (Km) for its substrates L-threonine and NAD+ are 1.43 mM and 0.19 mM, respectively. nih.gov Further analysis of ThrDH (UniProt ID: Q0KBC7) shows it is composed of two distinct NAD-binding domains. nih.govmsu.ru

Functional Diversity of ThrDH Homologs and Novel Enzymatic Activities

While ThrDH has a defined primary function, research into its homologs has uncovered a wide range of enzymatic activities, highlighting significant functional diversity. nih.govmsu.ru A study investigating ten homologs of this compound dehydrogenase, selected based on sequence similarity and genomic context, successfully identified seven previously unknown enzymatic functions. msu.ru This discovery indicates that the catabolism of aldonic acids is more diverse than previously understood. msu.ru The kinetic values (kcat/KM) for these novel enzymes with their respective aldonic acid sugar substrates were found to be efficient, ranging from 10³ to 10⁵ s⁻¹·M⁻¹. msu.ru

Novel Enzymatic Activities Identified in ThrDH Homologs

| Novel Enzymatic Activity | Associated Metabolic Pathway | Reference |

|---|---|---|

| (R)-pantoate dehydrogenase | D-glucarate catabolism | nih.govmsu.ru |

| L-altronic acid dehydrogenase | Not specified | nih.govmsu.ru |

| 6-deoxy-L-talonate dehydrogenase | Not specified | nih.govmsu.ru |

| L-idonic acid dehydrogenase | L-idonic acid degradation | nih.govmsu.ru |

| D-xylonic acid dehydrogenase | Not specified | nih.govmsu.ru |

| D-gluconic acid dehydrogenase | Not specified | nih.govmsu.ru |

Metabolic Pathways Involving Aldonic Sugar Acids

Aldonic acids are key intermediates in various cellular processes, including sugar metabolism, energy production, and antioxidant defense. ontosight.aiontosight.ai Their metabolism is closely connected to central pathways like the pentose (B10789219) phosphate pathway and glycolysis. ontosight.ai The breakdown of aldonic acids typically occurs through a series of enzymatic reactions, including oxidation, reduction, and decarboxylation, to produce intermediates that can be used by the cell. ontosight.ai Most aldonic acids are catabolized via a dehydration/cleavage process, where they are converted into keto deoxy intermediates that are subsequently cleaved by an aldolase. msu.ru

The study of ThrDH homologs has led to the identification of new metabolic pathways for aldonic acids. nih.govmsu.ru Two such pathways have been characterized:

L-idonic acid degradation: In Agrobacterium radiobacter K84, L-idonic acid dehydrogenase, a ThrDH homolog, participates in the degradation of L-idonic acid through a process of oxidation and decarboxylation. nih.govmsu.ru

D-glucarate catabolism: In Ralstonia metallidurans CH34, a ThrDH homolog functioning as a 2-hydroxy-3-oxopantoate reductase is involved in the catabolism of D-glucarate via a dehydration/cleavage mechanism. nih.govmsu.ru

Metabolic Responses to Abiotic Stress in Plants (e.g., Heat Stress, Elevated CO2)

This compound, a metabolic breakdown product of the vital antioxidant ascorbic acid (Vitamin C), exhibits significant changes in concentration in plants subjected to various abiotic stresses. ashs.orgfrontiersin.org Its accumulation or reduction is part of a complex metabolic reprogramming that helps plants adapt to challenging environmental conditions.

Studies on different plant species reveal varied responses involving this compound when faced with heat stress and elevated carbon dioxide levels. In the cool-season grass Festuca arundinacea (tall fescue), elevated CO2 was found to mitigate the negative effects of heat stress. ashs.orgresearchgate.net Under these conditions, heat-stressed plants exhibited a 90% higher abundance of threonic acid compared to plants under heat stress at ambient CO2 levels. ashs.org A similar trend was observed in the warm-season bermudagrass (Cynodon dactylon), where elevated CO2 during heat stress led to a higher content of threonic acid along with other organic acids, contributing to improved heat tolerance. frontiersin.orgnih.gov

Conversely, in Arabidopsis thaliana, the response to combined high light and heat stress resulted in a specific decrease in the levels of threonic acid, among other metabolites. oup.com In a study on different lentil accessions under salt stress, a notable difference between the most salt-tolerant and most sensitive genotypes was linked to a reduction in the threonic acid level in the tolerant line. nih.gov Furthermore, in rice cultivars subjected to combined drought and heat stress in field conditions, the levels of threonic acid in flag leaves during the grain-filling stage showed a correlation with yield loss. oup.com

Summary of this compound Response to Abiotic Stress in Various Plant Species

| Plant Species | Abiotic Stress Condition | Observed Change in this compound | Reference |

|---|---|---|---|

| Tall Fescue (Festuca arundinacea) | Heat Stress + Elevated CO₂ | 90% Increase | ashs.org |

| Bermudagrass (Cynodon dactylon) | Heat Stress + Elevated CO₂ | Increase | frontiersin.orgnih.gov |

| Arabidopsis thaliana | High Light + Heat Stress | Decrease | oup.com |

| Rice (Oryza sativa) | Drought + Heat Stress | Levels correlated with yield loss | oup.com |

Analytical Methodologies for L Threonic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating L-threonic acid from complex matrices. Given its high polarity, specific chromatographic approaches are necessary to achieve adequate retention and resolution.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of this compound analysis. However, the inherent high polarity of this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention on nonpolar stationary phases. sci-hub.se To overcome this, methods involving chemical derivatization or alternative chromatographic modes like HILIC are employed.

To analyze this compound using the robust and widely available reversed-phase HPLC columns, a chemical derivatization step is often required. nih.gov This process modifies the this compound molecule to make it less polar, thereby increasing its retention on a C18 or similar column.

A prominent derivatization strategy involves acetylation. sci-hub.senih.gov In this method, this compound is acetylated, which allows for its separation and quantification via LC-MS/MS. nih.gov This approach has proven effective for measuring endogenous levels of L-threonate in human plasma. sci-hub.senih.gov The derivatization not only improves chromatographic retention but also enables the baseline separation of this compound from its stereoisomer, D-erythronate, which would otherwise co-elute. sci-hub.se The use of a stable, carbon-13 labeled internal standard during the process ensures accurate tracking and quantification throughout the sample preparation and analysis. sci-hub.se

Table 1: Example of a Reversed-Phase HPLC Method with Derivatization for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Agent | Acetic Anhydride | sci-hub.se |

| Chromatography System | Agilent 1290 Infinity UHPLC | sci-hub.se |

| Column | Waters ACQUITY UPLC® BEH C18 (1.7 µm, 2.1x100 mm) | sci-hub.se |

| Mobile Phase A | 0.2% ammonium (B1175870) bicarbonate in water | sci-hub.se |

| Mobile Phase B | Methanol | sci-hub.se |

| Elution | Linear Gradient | sci-hub.se |

| Column Temperature | 50°C | sci-hub.se |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for highly polar compounds like this compound. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer. This allows for the retention of polar analytes that are not retained in reversed-phase chromatography.

HILIC has been successfully applied to detect this compound as a degradation impurity in Vitamin C preparations. google.com In this context, a HILIC column is used with a mobile phase consisting of a buffer salt solution, such as ammonium formate (B1220265) or ammonium acetate, mixed with acetonitrile. google.com Detection can be achieved using an evaporative light scattering detector (ELSD) or mass spectrometry. google.com This method provides good separation and peak shape for this compound and other related polar impurities. google.com

Table 2: Example of a HILIC Method for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column Type | HILIC Column | google.com |

| Mobile Phase | Buffer salt solution (Ammonium Formate or Acetate) and Acetonitrile | google.com |

| Elution Mode | Isocratic | google.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | google.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field. It offers high efficiency and requires minimal sample volume, making it a valuable tool for the analysis of this compound.

A validated CE method has been developed for the determination of L-threonate in pharmaceutical preparations like calcium L-threonate tablets and syrups. researchgate.netnih.gov This method employs indirect UV detection, where a chromophoric ion is added to the background electrolyte. nih.gov The analyte displaces this ion, causing a decrease in absorbance that is detected. For L-threonate analysis, 2,6-naphthalenedicarboxylic acid (NDC) has been used as the background carrier ion, with tetradecyltrimethylammonium bromide (TTAB) added as an electroosmotic flow modifier. researchgate.netnih.gov Additionally, CE, when used with chiral selectors, can be employed for the enantioseparation of various compounds, including amino acids and dipeptides using metal complexes of sugar acids like this compound as chiral selectors. researchgate.net

Table 3: Example of a Capillary Electrophoresis Method for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Detection Method | Indirect UV Detection | nih.gov |

| Running Buffer | 2 mM NDC, 6 mM disodium (B8443419) carbonate, 0.2 mM TTAB | nih.gov |

| Detection Wavelength | 240 nm | researchgate.netnih.gov |

| Linear Calibration | 50-500 µg/mL | nih.gov |

| Limit of Detection | 6 µg/mL | researchgate.net |

| Limit of Quantitation | 20 µg/mL | researchgate.net |

Detection and Quantitation Methods

Following separation, sensitive and specific detection methods are crucial for the accurate measurement of this compound, especially at the low concentrations often found in biological samples.

Mass Spectrometry (MS) Detection

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the detection and quantification of this compound in complex biological matrices such as plasma and urine. researchgate.netnih.gov This technique offers exceptional sensitivity and specificity.

Detection is typically performed on a triple-quadrupole tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. researchgate.netnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. researchgate.net For this compound, the commonly used transition is from the deprotonated parent ion ([M-H]⁻) at a mass-to-charge ratio (m/z) of 134.5 to a specific fragment ion at m/z 74.7. researchgate.netnih.gov This specific transition allows for highly selective quantification, minimizing interferences from other components in the sample. researchgate.net The sensitivity of modern MS systems allows for the detection and quantification of this compound at very low levels, which is crucial for its study as a metabolite or biomarker. sciex.jp

Evaporative Light Scattering Detection (ELSD)

For compounds like this compound that lack a strong ultraviolet (UV) chromophore, Evaporative Light Scattering Detection (ELSD) offers a viable alternative detection method when coupled with HPLC. google.com ELSD is a universal detector that can detect any compound that is less volatile than the mobile phase. wikipedia.org The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. wikipedia.orglcms.cz This technique has been successfully used in a method to simultaneously detect this compound and other degradation impurities in Vitamin C medicaments. google.com

Interactive Data Table: HPLC-ELSD Parameters for this compound Detection

| Parameter | Condition | Reference |

| Detector | Evaporative Light Scattering Detector (ELSD) | google.com |

| Chromatographic Column | HILIC (4.6 x 250mm, 5 µm) | google.com |

| Mobile Phase | Buffer salt solution and acetonitrile (15-20:80-85 ratio) | google.com |

| Column Temperature | 25-40 °C | google.com |

| Detector Drift Tube Temperature | 80-100 °C | google.com |

Isotope Tracing and Radiolabeling Studies

Isotope tracing is a powerful research tool used to follow the metabolic fate of molecules within a biological system.

Application in Elucidating Metabolic Pathways

Isotope tracing studies have been instrumental in elucidating the metabolic pathways involving this compound. By using isotopically labeled precursors, such as ¹³C-labeled glucose or ¹⁴C-labeled ascorbic acid, researchers can track the incorporation of these labels into this compound and its downstream metabolites. hmdb.caebi.ac.uk This provides direct evidence of metabolic fluxes and pathway activities. creative-proteomics.combitesizebio.com For instance, studies using L-[U-¹⁴C]ascorbic acid have demonstrated the formation of L-[¹⁴C]threonate in plants. ebi.ac.uk Such experiments are fundamental to understanding the dynamics of ascorbate (B8700270) and aldarate metabolism, where this compound is an intermediate. hmdb.ca The analysis of the labeled metabolites is typically carried out using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

Stable Isotope Dilution Assays

Stable isotope dilution analysis (IDA) is a powerful technique for the precise quantification of compounds in complex biological matrices. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample. nih.gov Because the labeled and unlabeled compounds are chemically identical, they behave the same way during sample preparation and analysis, allowing for accurate quantification by measuring the ratio of the two forms, typically using mass spectrometry. nih.gov

For this compound, a common approach involves gas chromatography-mass spectrometry (GC-MS) with an isotope dilution method. This has been shown to be reproducible and provides accurate values for plasma ascorbate content, a precursor to this compound. researchgate.net Another advanced method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. researchgate.net In one such method, after isotope dilution and protein precipitation, samples are acetylated and analyzed using reversed-phase chromatography, which allows for the separation of this compound from its stereoisomer, D-erythronate. sci-hub.se This method demonstrated excellent linearity and precision for quantifying endogenous levels of this compound in human plasma. sci-hub.se

A key challenge in IDA is the potential for microheterogeneity of the internal standard, where the standard itself may contain impurities or modified forms that can lead to overestimation of the target analyte. nih.gov Careful characterization and purity assessment of the isotopically labeled this compound are therefore essential for accurate results. nih.gov

| Parameter | Method | Details | Reference |

| Quantification Range (Plasma) | LC-MS/MS | 0.25-50 µg/mL | researchgate.net |

| Quantification Range (Urine) | LC-MS/MS | 2.5-500 µg/mL | researchgate.net |

| Lower Limit of Quantitation (Plasma) | LC-MS/MS | 0.25 µg/mL | researchgate.net |

| Lower Limit of Quantitation (Urine) | LC-MS/MS | 2.5 µg/mL | researchgate.net |

| Accuracy | LC-MS/MS | Within 85-115% | researchgate.net |

| Precision (Intra- and Inter-batch) | LC-MS/MS | Within ±15% (R.S.D. %) | researchgate.net |

Spectroscopic Characterization of this compound and its Complexes

Spectroscopic techniques are invaluable for elucidating the structural properties of this compound and its interactions with other molecules, particularly metal ions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and bonding arrangements within a molecule. In the study of this compound and its metal complexes, FTIR provides key insights into the coordination chemistry.

The infrared spectrum of free this compound is characterized by stretching vibrations of its hydroxyl groups. However, when this compound forms complexes with metal ions (M²⁺), the IR spectra of these complexes are notably different from that of the free acid, though they are similar to each other. scispace.comebi.ac.ukresearchgate.net

A key finding from FTIR studies is that the metal ions in these complexes coordinate to the oxygen atom of the carboxyl group. ebi.ac.ukresearchgate.net This is evidenced by the changes in the characteristic absorption peaks of the carboxyl group upon complexation. scispace.comebi.ac.ukresearchgate.net Further analysis indicates that the proton of the carboxyl group dissociates during this coordination. ebi.ac.ukresearchgate.net In contrast, the protons of the hydroxyl groups are not involved in the coordination to the metal ion. ebi.ac.ukresearchgate.net For several divalent metal complexes, it has been proposed that the coordination number of the metal ion is 4. ebi.ac.ukresearchgate.net

Studies have been conducted on a range of highly pure solid L-threonate compounds, including those with calcium, magnesium, manganese, cobalt, nickel, and zinc. scispace.comebi.ac.ukresearchgate.netnih.gov In the case of calcium L-threonate and zinc L-threonate, the absence of characteristic water absorption peaks in their IR spectra indicates that water molecules are not part of these specific complexes. scispace.comebi.ac.ukresearchgate.net

| Compound | Metal Ion (M²⁺) | Water of Hydration (n) | Key FTIR Observation | Reference |

| Calcium L-threonate | Ca | 0 | No water peaks; M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

| Zinc L-threonate | Zn | 0 | No water peaks; M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

| Magnesium L-threonate | Mg | 1 | M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

| Manganese L-threonate | Mn | 1 | M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

| Cobalt L-threonate | Co | 1 | M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

| Nickel L-threonate | Ni | 2 | M²⁺ coordinates to carboxyl oxygen. | scispace.comebi.ac.ukresearchgate.net |

Metabolomics Approaches in Biological Systems Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the role of this compound in biological systems.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample, providing a comprehensive snapshot of the metabolic state. researchgate.net This approach is particularly useful for generating new hypotheses about metabolic function and dysfunction. Following the identification of metabolites that are significantly altered between different conditions, pathway enrichment analysis is employed to place these findings into a biological context. researchgate.net This analysis compares the observed set of altered metabolites against known metabolic pathways to identify those that are significantly impacted. researchgate.net

Web-based platforms like MetaboAnalyst are often used for this purpose, utilizing databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). mdpi.commetaboanalyst.ca In studies of lung adenocarcinoma, for example, untargeted metabolomics revealed significant differences in metabolites between tumor and normal tissues, with organic acids and their derivatives being a major category of altered compounds. cytojournal.com this compound was identified as one of the downregulated metabolites in this context. cytojournal.com Pathway enrichment analysis in such studies has highlighted alterations in major pathways including the biosynthesis of amino acids and carbon metabolism. cytojournal.com

Untargeted metabolomics is also a key tool for identifying potential biomarkers in non-human models of disease. For instance, in a rat model of acute myocardial ischemia (AMI), untargeted metabolomics analysis of serum identified 28 endogenous metabolites that were significantly altered. researchgate.net this compound was among the metabolites identified, and along with six other metabolites, it was used to construct a machine learning model (a multilayer perceptron) that could accurately diagnose AMI. researchgate.net

Similarly, in a non-human primate model studying the perinatal transition, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) was used to identify 100 metabolites that changed during the first 72 hours of life. nih.gov this compound was identified as a metabolite involved in vitamin C metabolism in this model. nih.gov These studies demonstrate the utility of untargeted metabolomics in identifying this compound as a potential biomarker in various pathological and physiological states in non-human models. researchgate.netnih.gov

| Disease Model | Animal | Key Finding | Analytical Technique | Reference |

| Acute Myocardial Ischemia | Rat | This compound was one of 7 metabolites used to build a diagnostic model with high accuracy. | UPLC-HRMS | researchgate.net |

| Perinatal Transition | Non-human primate | This compound was identified as a changing metabolite related to Vitamin C metabolism. | GC×GC–TOFMS | nih.gov |

Chemical and Enzymatic Synthesis of L Threonic Acid and Derivatives for Research

Chemical Synthesis Approaches

Chemical synthesis routes to L-threonic acid predominantly utilize L-ascorbic acid as a readily available and stereochemically correct starting material. These methods leverage the inherent chirality of L-ascorbic acid to produce the desired L-isomer of threonic acid.

A primary method for synthesizing this compound is through the oxidative cleavage of L-ascorbic acid. This process typically involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂). The reaction proceeds by attacking the endiol double bond of the L-ascorbic acid molecule.

The mechanism involves the oxidation of L-ascorbic acid to the intermediate dehydroascorbic acid (DHA). Under appropriate conditions, typically alkaline, the C2-C3 bond of a subsequent intermediate, diketogulonic acid, is cleaved by the oxidizing agent, yielding this compound and oxalic acid. One patented method describes the use of L-ascorbic acid as the raw material and hydrogen peroxide as the catalyst, with the addition of a metal hydroxide salifying agent. This approach has been shown to significantly reduce reaction times compared to traditional methods. google.com

| Parameter | Value/Condition |

| Starting Material | L-Ascorbic Acid |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Catalyst/Reagent | Metal Hydroxide |

| Temperature | 0-40 °C |

| Reaction Time | 3-6 hours |

This interactive data table summarizes the reaction conditions for the synthesis of this compound via the oxidation of L-ascorbic acid.

Dehydroascorbic acid (DHA) is a key intermediate in the oxidative degradation of L-ascorbic acid. The irreversible hydrolysis of DHA is a critical step in the pathway leading to this compound. In aqueous solutions, DHA can undergo hydrolysis to form 2,3-diketo-L-gulonate (DKG). nih.gov This hydrolysis is a spontaneous process and its rate is influenced by pH. nih.gov

Following its formation, DKG is susceptible to further oxidation. Reactive oxygen species can oxidize DKG, leading to the cleavage of the carbon skeleton and the formation of this compound and other products. nih.govresearchgate.net This pathway represents a branch-point in vitamin C catabolism, leading to the permanent loss of the vitamin C molecule. nih.gov

The principle of chiral pool synthesis, which utilizes abundant, enantiopure natural products as starting materials, is well-applied in the context of this compound. L-ascorbic acid itself is an inexpensive and convenient chiral precursor. Its inherent stereochemistry directs the formation of this compound, which can then be used as a chiral building block for the synthesis of other complex molecules.

A notable example is the stereoselective synthesis of chiral β-lactams. In this process, L-ascorbic acid is first converted to calcium L-threonate. sci-hub.se The this compound moiety, possessing the correct chirality, serves as a functionalized carbon skeleton. Through a series of chemical transformations—including protection of hydroxyl groups, cyclization, and deprotection—the this compound derivative is converted into a β-lactam, a core structural motif in many antibiotic drugs. sci-hub.sersc.org This synthesis demonstrates how the chirality of this compound, derived from a natural precursor, can be effectively transferred to a target molecule. sci-hub.se

Enzymatic and Biocatalytic Production Methods

Enzymatic and biocatalytic methods offer alternative routes for the synthesis of this compound and related compounds, often providing high specificity and milder reaction conditions compared to purely chemical approaches.

Certain microorganisms possess metabolic pathways capable of producing this compound. In some plants and microorganisms, this compound is produced enzymatically from ascorbate (B8700270). hmdb.ca An key enzyme in this process is L-threonate 3-dehydrogenase (EC 1.1.1.129). expasy.orgqmul.ac.ukwikipedia.org This NAD⁺-dependent enzyme catalyzes the oxidation of L-threonate to 3-dehydro-L-threonate. expasy.orgqmul.ac.ukebi.ac.uk

Reaction Catalyzed by L-threonate 3-dehydrogenase: L-threonate + NAD⁺ ⇌ 3-dehydro-L-threonate + NADH + H⁺ wikipedia.org

While the direct fermentation of sugars to produce high titers of this compound is still an area of active research, the metabolic pathways involving enzymes like L-threonate 3-dehydrogenase are fundamental to developing engineered microbial cell factories for its production.

Enzymatic cascade reactions, where multiple enzymes work in sequence in a one-pot system, are a powerful tool for synthesizing complex molecules. While not producing this compound directly, a notable cascade has been developed for the synthesis of L-threitol, a reduced form of this compound.

This biocatalytic system can convert a simple C1 compound, formaldehyde, into L-threitol with high yield. rsc.orgresearchgate.net The cascade begins with the carboligation of formaldehyde, catalyzed by enzymes such as formolase and fructose-6-phosphate aldolase (B8822740), to generate L-erythrulose. rsc.org Subsequently, a newly identified L-threitol dehydrogenase facilitates the stereoselective reduction of L-erythrulose to L-threitol, utilizing NADH as a cofactor. rsc.org To make the process sustainable, an NADH regeneration system is often incorporated into the cascade. rsc.org

| Parameter | One-Pot System with Self-Sufficient NADH Recycling | One-Pot, Two-Step System with Methanol Dehydrogenase |

| Key Enzymes | Formolase, Fructose-6-phosphate aldolase, L-threitol dehydrogenase, Glycerol dehydrogenase | Formolase, Fructose-6-phosphate aldolase, L-threitol dehydrogenase, Methanol dehydrogenase |

| Starting Material | Formaldehyde, Glycerol | Formaldehyde, Isopropanol |

| Product | L-threitol | L-threitol |

| Product Titer | 49.6 g/L (405.7 mM) | - |

| Yield | - | 89.4% (251.3 mM) |

This interactive data table summarizes the findings from an enzymatic cascade reaction for L-threitol synthesis. rsc.org

Whole-Cell Bioconversion Systems

Whole-cell biocatalysis is a significant strategy in chemical synthesis, offering several advantages over the use of isolated enzymes. By utilizing intact microbial cells, the need for expensive enzyme purification is eliminated. Furthermore, whole-cell systems provide enzymes with a protective environment and contain innate mechanisms for cofactor regeneration, which is often a crucial requirement for enzymatic reactions. unimi.itnih.gov These systems can be engineered to perform multi-step enzymatic cascades in a single pot, streamlining complex syntheses. evonik.com

While the industrial-scale microbial fermentation for this compound is not extensively documented in dedicated studies, evidence of its bioconversion exists. This compound is a known natural metabolite of L-ascorbic acid (vitamin C). wikipedia.orghmdb.ca Research has shown that biological systems, such as the detached leaves of plants like Pelargonium crispum and Rumex x acutus, can form L-threonate when fed L-ascorbic acid, demonstrating a natural whole-cell bioconversion pathway. researchgate.netnih.gov

In the context of chemical synthesis processes for this compound salts, some methodologies incorporate steps that utilize enzymes, hinting at the potential for integrated biocatalytic processes. For instance, a method for preparing L-threonate salts involves a chemical oxidation step followed by the addition of catalase to remove residual hydrogen peroxide. google.com Another patented process for producing calcium L-threonate mentions the use of a "bio-enzyme" to react calcium ascorbate with oxygen, although the specific microbial source of the enzyme is not detailed. google.com These examples, while not fully defined whole-cell fermentation processes for de novo synthesis, underscore the role of enzymes and biological systems in the production and purification of this compound and its derivatives.

Synthesis of this compound Derivatives and Metal Complexes for Academic Study

The synthesis of this compound derivatives, particularly its metal salts, is crucial for research purposes, allowing for the investigation of their chemical properties and biological significance. These syntheses often start from L-ascorbic acid, a readily available precursor.

Preparation of Metal Threonates (e.g., Calcium, Magnesium, Zinc, Chromium L-Threonate)

Metal complexes of this compound are commonly prepared through two primary routes: the direct oxidation of L-ascorbic acid in the presence of a metal salt, or through a metathesis (double decomposition) reaction starting from a pre-formed threonate salt, typically calcium L-threonate. google.com

Calcium L-Threonate: A common method involves reacting L-ascorbic acid with calcium carbonate in water. food.gov.uk Hydrogen peroxide is then added as an oxidizing agent to convert the ascorbate to threonate, leading to the formation of calcium L-threonate. food.gov.uk

Magnesium L-Threonate: One synthetic pathway begins with the prepared calcium L-threonate, which is reacted with oxalic acid to precipitate calcium oxalate (B1200264). food.gov.ukpku.edu.cn The resulting solution of this compound is then treated with a magnesium source, such as magnesium oxide or magnesium carbonate, to yield magnesium L-threonate. food.gov.ukpku.edu.cn An alternative single-pot method involves the direct reaction of L-ascorbic acid with a magnesium source like magnesium hydroxide or magnesium carbonate, followed by oxidation with hydrogen peroxide. google.comgoogle.com

Zinc L-Threonate: The synthesis of zinc L-threonate can be achieved by reacting L-ascorbic acid with a zinc source, such as zinc carbonate, followed by oxidation with hydrogen peroxide. google.com

Chromium L-Threonate: Chromium (III) L-threonate can be synthesized by reacting a solution of this compound (often prepared from calcium L-threonate and an acid like oxalic acid) with a chromium (III) salt, such as chromium (III) sulfate. google.com

The following table summarizes various synthetic approaches for these metal threonates.

| Compound | Precursors | Key Reagents | General Method |

|---|---|---|---|

| Calcium L-Threonate | L-Ascorbic Acid, Calcium Carbonate | Hydrogen Peroxide | Oxidation of Ascorbic Acid |

| Magnesium L-Threonate | Calcium L-Threonate, Oxalic Acid, Magnesium Oxide | - | Metathesis/Double Decomposition |

| Magnesium L-Threonate | L-Ascorbic Acid, Magnesium Hydroxide | Hydrogen Peroxide | Oxidation of Ascorbic Acid |

| Zinc L-Threonate | L-Ascorbic Acid, Zinc Carbonate | Hydrogen Peroxide | Oxidation of Ascorbic Acid |

| Chromium (III) L-Threonate | This compound, Chromium (III) Sulfate | - | Neutralization/Complexation |

Formation of L-Threono-1,4-Lactone

Lactones are cyclic esters formed via the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org This cyclization reaction is particularly favorable when it results in the formation of stable five- (γ-lactones) or six-membered (δ-lactones) rings. wikipedia.orgpearson.com this compound is a hydroxycarboxylic acid with a hydroxyl group at the C4 position relative to the carboxylic acid group. This structure makes it the direct precursor to L-threono-1,4-lactone, a γ-lactone with a five-membered ring. hmdb.ca

The formation of the lactone, a process known as lactonization, is an equilibrium reaction that can typically be driven toward the cyclic ester product by removing water, often through heating or by using a dehydrating agent in an acidic environment. pearson.com The resulting L-threono-1,4-lactone, also known as L-threonolactone, is a key derivative for further chemical synthesis and biological study. scbt.com

Preparation of other Organic Derivatives (e.g., esters, amides)

The carboxylic acid group of this compound allows for the synthesis of various other organic derivatives, such as esters and amides, through standard organic chemistry transformations.

Esters: The preparation of this compound esters, such as methyl or ethyl threonate, can be achieved through Fischer esterification. This method involves reacting this compound with an excess of the desired alcohol (e.g., methanol or ethanol) under acidic catalysis. nih.gov Reagents like trimethylchlorosilane in methanol have also proven effective for the esterification of amino acids and can be applied to hydroxy acids like this compound. nih.gov These ester derivatives are valuable for protecting the carboxylic acid group or for use as intermediates in further synthetic applications.

Amides: The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. libretexts.org It is generally not practical to form amides by directly heating a carboxylic acid with an amine. libretexts.org Common methods involve converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an acid anhydride. This activated derivative is then reacted with a primary or secondary amine to form the corresponding this compound amide.

Investigational Biological Activities and Mechanistic Studies Non Clinical/in Vitro Focus

Role as a Metabolite in Ascorbate (B8700270) Utilization and Retention in Research Models

L-Threonic acid is a recognized product of L-ascorbic acid (vitamin C) degradation in both plants and animals. nih.govkarger.comresearchgate.net In biological systems, the breakdown of ascorbic acid can occur through oxidative processes. The initial oxidation product is dehydroascorbic acid, and its further degradation can yield this compound along with other molecules like oxalic acid. karger.com This metabolic link is fundamental to understanding the presence and potential functions of this compound in various tissues.

Research in plant models, such as Rumex x acutus and Pelargonium crispum, has demonstrated the formation of L-[¹⁴C]threonate after feeding the leaves with L-[U-¹⁴C]ascorbic acid, confirming that this compound is a natural catabolite of vitamin C. researchgate.net In humans, this compound has been identified in bodily fluids like aqueous humour and blood. hmdb.ca Studies suggest that its presence is likely due to the degradation of ascorbic acid or from glycated proteins. hmdb.ca The metabolic pathway involves the cleavage of the six-carbon ascorbic acid molecule to form the four-carbon this compound. nih.gov While the exact physiological significance of this conversion is still under investigation, it highlights this compound as an endogenous compound intrinsically linked to vitamin C homeostasis.

Molecular Mechanisms of Cellular Modulation

In vitro studies have begun to uncover the specific ways in which this compound can influence cellular behavior at the molecular level, particularly concerning protein expression and the formation of the extracellular matrix.

In Vitro Inhibition of Specific Protein Expression (e.g., DKK1)

A significant area of research has focused on the effect of this compound on Dickkopf-1 (DKK1), a secreted protein that acts as an inhibitor of the Wnt signaling pathway. The Wnt pathway is crucial for hair follicle development, and DKK1 is implicated in androgen-driven balding. researchgate.net

A study investigating the effects of L-threonate on human hair dermal papilla cells (DPCs) found that it could repress the expression of DKK1 induced by dihydrotestosterone (B1667394) (DHT), the primary androgen involved in male-pattern baldness. researchgate.netbmbreports.orgnih.gov In these experiments, DHT was used to induce DKK1 expression, mimicking the conditions of androgenic alopecia. The addition of L-threonate was shown to significantly attenuate this induction. bmbreports.orgnih.gov

The inhibitory effect of L-threonate on DHT-induced DKK1 expression was observed at both the mRNA and protein levels. bmbreports.orgnih.gov Furthermore, L-threonate was found to repress the activation of the DKK-1 promoter by DHT. researchgate.net These findings suggest a potential molecular mechanism by which a metabolite of vitamin C could influence hair follicle biology. researchgate.netnih.gov

Table 1: Effect of L-Threonate on DHT-Induced DKK-1 Expression in Human Dermal Papilla Cells

| Treatment Condition | DKK-1 mRNA Expression (relative to control) | DKK-1 Protein Concentration in Medium (pg/mL) |

|---|---|---|

| Control (No DHT) | Baseline | Undetectable |

| DHT (100 nM) | Increased | ~150 |

| DHT (100 nM) + L-Threonate (0.25 mM) | Attenuated Increase | ~100 |

| DHT (100 nM) + L-Threonate (1 mM) | Significantly Attenuated Increase | ~50 |

Data are synthesized from RT-PCR and ELISA results reported in literature. bmbreports.org

Effects on Extracellular Matrix Component Synthesis In Vitro (e.g., Collagen, Mineralized Nodules)

This compound has also been investigated for its role in bone metabolism, specifically its effects on osteoblasts—the cells responsible for synthesizing the bone matrix. Research has often utilized calcium L-threonate to explore these effects.

In vitro studies on osteoblasts have shown that calcium L-threonate can stimulate cell proliferation, differentiation, and the formation of mineralized nodules. google.com Mineralized nodules are indicative of mature, functional osteoblasts capable of creating the mineral component of bone. nih.gov One study reported that treatment of cell cultures with ascorbate supplemented with vitamin C metabolites, including L-threonate, led to a significant increase in the area of mineralized tissue compared to cultures treated with ascorbate alone. osteoporosis-studies.com

Furthermore, investigations into the synthesis of extracellular matrix proteins have revealed that calcium L-threonate can enhance the expression of mRNA for type I collagen in cultured osteoblasts. google.com Type I collagen is the most abundant protein in the bone matrix, providing its structural framework. nih.gov The increase in collagenous proteins accounted for a substantial portion of the total protein increase in cell cultures treated with ascorbate and its metabolites. osteoporosis-studies.com A preclinical study also noted that L-threonate, particularly as calcium L-threonate, could inhibit bone resorption by osteoclasts in vitro, as measured by a decrease in the bone resorption area and the level of C-telopeptide of type I collagen (CTx), a marker of bone degradation. nih.govnih.govresearchgate.net

Table 2: In Vitro Effects of Calcium L-Threonate on Osteoblast Function

| Parameter | Observation | Implication in Bone Formation |

|---|---|---|

| Osteoblast Proliferation | Significantly stimulated | Increased number of bone-forming cells |

| Alkaline Phosphatase (ALP) Activity | Stimulated | Marker of osteoblast differentiation and activity |

| Mineralization Nodule Formation | Significantly increased area of mineralization | Enhanced deposition of bone mineral |

| Collagen I mRNA Expression | Enhanced expression in cultured osteoblasts | Increased potential for synthesis of the primary bone matrix protein |

Findings are based on in vitro studies using primary osteoblast cultures. google.comosteoporosis-studies.com

Interaction with Microbial Metabolisms

The influence of this compound extends to the microbial world, where it has been shown to interact with the metabolic processes of both fungi and bacteria.

Influence on Fungal Virulence in Research Assays

In the opportunistic human pathogen Aspergillus fumigatus, the biosynthesis of branched-chain amino acids is crucial for its virulence. plos.org A key enzyme in this pathway is dihydroxyacid dehydratase (DHAD), encoded by the ilv3 gene. plos.org

Research has identified that the A. fumigatus DHAD enzyme, specifically Ilv3A/IlvC, is required for the fungus to be fully virulent in a mouse model of disseminated aspergillosis. plos.org Interestingly, while the natural substrate for this enzyme is 2,3-dihydroxyisovalerate, it has been shown to utilize this compound as a non-natural substrate in enzymatic assays. plos.org The activity of the recombinant AfIlv3A protein was tested using L-threonate, demonstrating a direct interaction between the compound and a key enzyme in a virulence-associated pathway. plos.org This link between L-threonate metabolism and a critical fungal enzyme highlights a potential area for exploring antifungal strategies.

Modulation of Gut Microbiota in Animal Models

Recent studies have explored the impact of this compound, administered as magnesium-L-threonate (MgT), on the composition of the gut microbiota in animal models. In a mouse model of Alzheimer's disease (APP/PS1 mice), treatment with MgT was found to alter the gut microbial community. nih.govresearchgate.net

Using 16S rRNA amplicon sequencing, researchers observed that MgT administration led to a decrease in the abundance of the genus Allobaculum and an increase in the genera Bifidobacterium and Turicibacter. nih.govresearchgate.net These changes in the gut microbiota were associated with improvements in the host's condition, suggesting a potential mechanism of action via the microbiota-gut-brain axis. nih.govresearchgate.net Bifidobacterium is a well-known probiotic genus, and its increase is often considered beneficial for gut health. Another study in a rat model of early stress also identified threonic acid as a key metabolite, suggesting its levels could be a biomarker for stress-related metabolic changes. nih.gov

Table 3: Modulation of Gut Microbiota by Magnesium-L-Threonate in an APP/PS1 Mouse Model

| Microbial Genus | Change in Relative Abundance with MgT Treatment | Potential Implication |

|---|---|---|

| Allobaculum | Decreased | Alteration of the gut microbial landscape |

| Bifidobacterium | Increased | Promotion of beneficial gut bacteria |

| Turicibacter | Increased | Modulation of the gut microbial community structure |

Data from 16S rRNA sequencing in a mouse model of Alzheimer's disease. nih.govresearchgate.net

Biomarker Applications in Non-Human Biological Research (e.g., Canine Urothelial Carcinoma)

The search for reliable, non-invasive biomarkers for cancers in non-human species has led researchers to the field of metabolomics, which is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In veterinary medicine, particularly in the context of canine urothelial carcinoma (UC), also known as transitional cell carcinoma (TCC), metabolomic studies have identified several potential biomarkers that could aid in diagnosis and understanding the disease's progression. Among these is this compound, a metabolite that has garnered attention for its association with this type of cancer.

Canine urothelial carcinoma is a significant health concern in dogs, and it shares many similarities with human invasive bladder cancer, making it a valuable naturally occurring model for the disease. nih.govmdpi.com The challenges in early and accurate diagnosis, often due to non-specific clinical signs that mimic other urinary tract disorders, underscore the need for novel diagnostic tools. nih.gov

Detailed Research Findings

Untargeted metabolomics studies, which aim to measure as many metabolites as possible in a sample, have been employed to compare the urinary metabolite profiles of dogs with urothelial carcinoma to those of healthy dogs or dogs with other non-cancerous urinary tract diseases. nih.gov These investigations have revealed significant alterations in various metabolic pathways in dogs with UC.

One of the key pathways identified as being disturbed in canine urothelial carcinoma is the glycine, serine, and threonine metabolism pathway. nih.gov this compound is a component of this metabolic pathway. Research using techniques like liquid chromatography-mass spectrometry (LC-MS) has enabled the detection and quantification of metabolites like this compound in biological samples.

A pivotal study in this area analyzed urine from a cohort of dogs, including those with urothelial carcinoma and a control group comprising dogs with urolithiasis (bladder stones) with or without urinary tract infections. nih.gov The study identified a number of metabolites that were differentially expressed between the two groups. While the study highlighted several specific metabolites as highly discriminatory, the pathway analysis pointed to the significance of the glycine, serine, and threonine metabolism pathway as a whole. nih.gov

The table below presents data for key metabolites within the "Glycine, Serine and Threonine Metabolism" pathway that were found to be significantly altered in the urine of dogs with urothelial carcinoma compared to a control group. This provides a clear illustration of the metabolic dysregulation occurring in this disease and the potential of these compounds as biomarkers.

Table 1: Differentially Expressed Metabolites in the Glycine, Serine, and Threonine Metabolism Pathway in Canine Urothelial Carcinoma

| Metabolite | Log₂ Fold Change (UC vs. Control) | Adjusted p-value | Area Under the ROC Curve (AUC) |

|---|---|---|---|

| Sarcosine | - | < 0.0001 | 0.95 |

| L-Threonine | - | - | - |

The findings from these metabolomic studies are crucial as they not only provide potential biomarkers for diagnosis but also offer insights into the underlying biological changes that occur during the development and progression of canine urothelial carcinoma. The alteration in the glycine, serine, and threonine metabolism pathway suggests that cancer cells may have different requirements for these amino acids and their metabolites to support their growth and proliferation.

Further validation of this compound as a standalone biomarker would involve more targeted metabolomic analyses and larger cohort studies to establish its sensitivity and specificity in diagnosing canine urothelial carcinoma. nih.gov However, its inclusion in a panel of biomarkers, particularly with other metabolites from the same dysregulated pathway, holds considerable promise for the future of veterinary diagnostics. nih.gov

Future Research Directions and Methodological Advancements

Unraveling Undiscovered Enzymatic Pathways and Metabolic Intermediates

While the degradation of L-ascorbic acid is a known source of L-threonic acid, the intricate enzymatic pathways governing its metabolism are not fully understood. hmdb.cafrontiersin.org Future research will focus on identifying and characterizing the enzymes and intermediate molecules involved in both its biosynthesis and catabolism.